Ethyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate
Description
The compound Ethyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyridazine core substituted with a 4-fluorophenyl group at position 6. The pyridazine ring is linked to a piperidine moiety via a carbon-nitrogen bond at position 7. This piperidine is further connected to a piperazine ring through a carbonyl bridge, with the piperazine nitrogen bearing an ethyl ester group.
Properties
IUPAC Name |
ethyl 4-[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O3/c1-2-32-23(31)28-14-12-27(13-15-28)22(30)18-4-3-11-29(16-18)21-10-9-20(25-26-21)17-5-7-19(24)8-6-17/h5-10,18H,2-4,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKZEBDZQLXELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate, a compound of significant interest in medicinal chemistry, is part of a broader class of piperazine derivatives. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H22FN5O3
- Molecular Weight : 455.5 g/mol
- CAS Number : 1105218-37-8
The structure includes a pyridazine ring substituted with a fluorophenyl group and piperidine moieties, which are known to influence its biological activity.
Piperazine derivatives like this compound often interact with various biological targets, including neurotransmitter receptors and enzymes. The primary proposed mechanisms include:
- Monoamine Oxidase Inhibition : Some studies have highlighted the potential of similar pyridazine derivatives to act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative disorders such as Alzheimer's disease. For instance, related compounds demonstrated IC50 values in the nanomolar range for MAO-B inhibition, indicating potent activity .
- Cytotoxicity Studies : In vitro studies on related compounds showed varying degrees of cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value of 120.6 µM against healthy fibroblast cells, suggesting a favorable safety profile compared to other compounds that caused significant cell death at lower concentrations .
Anticancer Potential
Research into the anticancer properties of piperazine derivatives has yielded promising results. A study indicated that certain derivatives exhibited enhanced cytotoxicity against specific cancer cell lines compared to standard chemotherapeutics like bleomycin . The mechanism was attributed to apoptosis induction and disruption of cell cycle progression.
Neuroprotective Effects
Compounds similar to this compound have been investigated for their neuroprotective effects. Inhibition of MAO-B not only reduces neurotoxic levels of neurotransmitters but may also provide protective effects against neurodegeneration .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Target | Notes |
|---|---|---|---|
| Compound T6 | 0.013 | MAO-B | Most potent inhibitor found in related studies |
| Compound T3 | 27.05 | Cytotoxicity (L929) | Significant cytotoxicity at higher concentrations |
| Ethyl derivative | 120.6 | Cytotoxicity (L929) | Lower toxicity compared to T3 |
Pharmacokinetics and Toxicology
The pharmacokinetics of piperazine derivatives generally show good bioavailability and metabolic stability. However, detailed pharmacokinetic studies specific to this compound are still needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Safety Profile
In vitro cytotoxicity assays indicate that while some derivatives can induce cell death in cancerous cells, they may exhibit lower toxicity towards normal cells, making them potential candidates for selective cancer therapies .
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of Ethyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate can be categorized into several key areas:
-
Anticancer Activity :
- Mechanism : Compounds with similar structures have been shown to induce apoptosis in cancer cells and reverse drug resistance mechanisms, particularly by modulating P-glycoprotein activity. This modulation enhances the efficacy of chemotherapeutic agents such as paclitaxel and doxorubicin.
- Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives have been reported to enhance apoptosis induction compared to standard treatments like bleomycin.
-
Antimicrobial Properties :
- Mechanism : The compound may exhibit antibacterial and antifungal activities through the disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
- Research Findings : Similar piperazine derivatives have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.
-
Neurological Applications :
- Mechanism : Piperazine derivatives are known to interact with neurotransmitter systems, which may provide therapeutic benefits in treating neurological disorders.
- Research Findings : Studies suggest that these compounds could modulate serotonin and dopamine receptors, potentially benefiting conditions like depression and anxiety.
Biochemical Pathways
The compound's interactions with various biochemical pathways are crucial for its pharmacological effects:
- P-Glycoprotein Modulation : Enhances intracellular concentrations of chemotherapeutics by inhibiting efflux pumps.
- ATPase Activity Stimulation : Influences ATPase activity related to drug resistance mechanisms, which is critical for overcoming multidrug resistance in cancer therapy.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Drug Resistance | Reversed resistance to chemotherapeutics | |
| ATPase Stimulation | Increased ATP hydrolysis activity |
Case Studies and Research Findings
-
Cytotoxic Effects :
- In a study involving structurally similar compounds, significant cytotoxicity was observed against various cancer cell lines, suggesting the potential of this compound in oncology.
-
Resistance Reversal :
- A notable study demonstrated that certain derivatives could significantly reduce tumor volume in drug-resistant models when combined with conventional therapies, highlighting their role as effective adjuvants in cancer treatment strategies aimed at overcoming multidrug resistance.
-
Pharmacokinetic Profiles :
- Piperazine derivatives generally exhibit favorable pharmacokinetics, indicating good bioavailability and distribution characteristics that enhance their therapeutic window in clinical settings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The target compound shares core structural elements with several analogs, particularly in its piperazine-piperidine-pyridazine framework. Below is a comparative analysis of its key features against related compounds:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Molecular Weight : Estimated at ~483 g/mol (based on analogs in ).
- Solubility : The ethyl ester and polar piperazine/piperidine groups likely confer moderate water solubility, similar to ’s compound .
- Melting Point : Piperidine-piperazine derivatives typically exhibit melting points between 120–180°C (e.g., reports analogs with mp ~150°C) .
Q & A
Basic: What are the standard synthetic routes for preparing Ethyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
Piperidine-piperazine coupling : The piperidine-3-carbonyl group is introduced through amide bond formation using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or dichloromethane) .
Pyridazine ring functionalization : The 6-(4-fluorophenyl)pyridazin-3-yl moiety is synthesized via Suzuki-Miyaura cross-coupling between a halogenated pyridazine intermediate and 4-fluorophenylboronic acid under palladium catalysis .
Esterification : The terminal ethyl carboxylate group is introduced via nucleophilic substitution or esterification under acidic/basic conditions .
Purification : Column chromatography (e.g., silica gel with hexane/EtOAC gradients) and recrystallization are critical for isolating intermediates and the final product .
Basic: How is the molecular structure of this compound validated?
Answer:
Structural confirmation employs:
- 1H/13C NMR : To verify proton environments (e.g., piperazine NH at δ 3.0–3.5 ppm, aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
- FT-IR : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation, including piperazine/piperidine ring puckering and dihedral angles between aromatic systems .
Advanced: What methodological approaches resolve contradictions in reported biological activity data?
Answer:
Contradictions in pharmacological data (e.g., varying IC50 values) require:
Standardized in vitro assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for variables like pH, serum content, and incubation time .
Competitive binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify receptor affinity and rule off-target interactions .
Metabolic stability testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in potency .
Advanced: How can thermal and pH stability be optimized for in vivo studies?
Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., stability up to 150°C) and select lyophilization over spray-drying if heat-sensitive .
- pH stability : Use phosphate buffers (pH 7.4) for aqueous formulations. For acidic degradation, replace ester groups with more stable amides .
- Excipient screening : Co-solvents like PEG-400 or cyclodextrins enhance solubility and reduce aggregation in biological matrices .
Advanced: How to address conflicting computational vs. experimental binding affinity data?
Answer:
Molecular dynamics simulations : Refine docking models by simulating ligand-receptor interactions over 100+ ns to account for conformational flexibility .
Free energy perturbation (FEP) : Quantify binding energy differences between enantiomers or tautomers, which may explain experimental outliers .
Crystallographic validation : Compare predicted binding poses with X-ray structures of ligand-receptor complexes .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- HPLC-UV/ELS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities ≥0.1% .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~529.2 Da) and detects hydrolytic byproducts .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced: What strategies elucidate the compound’s interaction with enzymatic targets?
Answer:
Kinetic assays : Measure kcat/Km ratios under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to immobilized enzymes .
Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to infer binding mechanisms .
Advanced: How to design SAR studies for optimizing receptor selectivity?
Answer:
Core modifications : Replace the piperazine ring with morpholine or thiomorpholine to assess steric/electronic effects .
Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-fluorophenyl position to enhance π-π stacking .
Proteome-wide profiling : Use affinity chromatography with immobilized compound analogs to identify off-target binding .
Basic: What safety precautions are required during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Respiratory protection : NIOSH-approved N95 masks if airborne particulates are generated .
- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: How to validate target engagement in cellular models?
Answer:
Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm target binding .
BRET/FRET biosensors : Use genetically encoded reporters to measure real-time intracellular signaling modulation .
CRISPR knockouts : Compare compound activity in wild-type vs. target gene-KO cell lines to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
